molecular formula C25H32N4O B11136898 N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide

N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B11136898
M. Wt: 404.5 g/mol
InChI Key: AGMMRIRPIIIXPX-UHFFFAOYSA-N
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Description

N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a combination of piperidine, benzodiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step involves the acylation of the intermediate to form the acetamide group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

IUPAC Name

N-phenyl-2-[2-(1-piperidin-1-ylethyl)benzimidazol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C25H32N4O/c1-19(2)29(21-12-6-4-7-13-21)24(30)18-28-23-15-9-8-14-22(23)26-25(28)20(3)27-16-10-5-11-17-27/h4,6-9,12-15,19-20H,5,10-11,16-18H2,1-3H3

InChI Key

AGMMRIRPIIIXPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCCCC4

Origin of Product

United States

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